(S)-4-(Fluoromethyl)oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6FNO2 |
|---|---|
Molecular Weight |
119.09 g/mol |
IUPAC Name |
(4S)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
FNZXXGGFJFIORC-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CF |
Canonical SMILES |
C1C(NC(=O)O1)CF |
Origin of Product |
United States |
Applications of S 4 Fluoromethyl Oxazolidin 2 One in Asymmetric Transformations
Enolate Alkylation Reactions
The alkylation of enolates derived from N-acyl-(S)-4-(fluoromethyl)oxazolidin-2-one provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. williams.edursc.org The chiral auxiliary is first acylated with an acyl chloride or anhydride (B1165640). Subsequent deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid (Z)-enolate. williams.edulibretexts.orglumenlearning.com The stereochemical outcome of the alkylation is then dictated by the steric influence of the fluoromethyl group at the C4 position of the oxazolidinone ring.
The high diastereoselectivity observed in the alkylation of N-acyl-(S)-4-(fluoromethyl)oxazolidin-2-one enolates is attributed to the formation of a well-defined, chelated (Z)-enolate intermediate. williams.edu The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring structure. This conformation orients the fluoromethyl substituent at the C4 position in such a way that it effectively shields one face of the planar enolate.
Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. researchgate.net The fluoromethyl group, being electron-withdrawing, may also influence the electronic properties of the enolate, further enhancing selectivity. The predictable nature of this stereochemical control makes it a valuable strategy in the synthesis of complex molecules with defined stereocenters.
The general mechanism for the diastereoselective alkylation is as follows:
Acylation: The (S)-4-(fluoromethyl)oxazolidin-2-one is N-acylated.
Enolate Formation: Deprotonation with a strong base at low temperatures (e.g., -78 °C) affords the (Z)-enolate. lumenlearning.com
Alkylation: The enolate reacts with an electrophile (R-X) via an S\textsubscript{N}2 pathway. libretexts.org
Cleavage: The chiral auxiliary is subsequently cleaved to yield the desired α-substituted carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered. williams.edu
Table 1: Representative Diastereoselective Alkylation of N-Acyl Oxazolidinones Data is illustrative and based on similar Evans-type auxiliaries.
| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Propionyl | Benzyl (B1604629) bromide | NaHMDS | >99% |
| Acetyl | Allyl iodide | LDA | >98% |
The alkylation of enolates derived from N-acyl-(S)-4-(fluoromethyl)oxazolidin-2-one is generally most effective with reactive electrophiles. williams.edulibretexts.org Primary alkyl halides, including benzylic and allylic halides, are excellent substrates and typically provide high yields and diastereoselectivities. openstax.org Secondary alkyl halides can also be used, but may result in lower yields and selectivities due to competing elimination reactions and increased steric hindrance. lumenlearning.com Tertiary alkyl halides are generally not suitable as they primarily lead to elimination products. libretexts.org
The scope of the acyl group on the oxazolidinone is broad, allowing for the synthesis of a wide variety of α-chiral carbonyl compounds. However, the acidity of the α-protons can be influenced by the nature of the R group in the N-acyl moiety, which in turn can affect the conditions required for enolate formation.
Limitations of this method include the potential for racemization if the enolate is not formed and alkylated under carefully controlled conditions. Furthermore, for some substrates, the removal of the chiral auxiliary can be challenging and may require harsh conditions that could compromise the stereochemical integrity of the product.
Asymmetric Aldol (B89426) Reactions
Asymmetric aldol reactions using N-acyl-(S)-4-(fluoromethyl)oxazolidin-2-one as a chiral auxiliary are a cornerstone of stereoselective synthesis, enabling the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. researchgate.netnih.govresearchgate.net The stereochemical outcome of the reaction is highly dependent on the geometry of the enolate, which can be controlled by the choice of base and Lewis acid. harvard.edu
The diastereoselectivity of the aldol addition is governed by the Zimmerman-Traxler transition state model. harvard.edu The formation of a (Z)-enolate, typically achieved using a boron triflate (e.g., Bu\textsubscript{2}BOTf) and a hindered amine base (e.g., diisopropylethylamine), leads to a chair-like six-membered transition state. harvard.edu In this transition state, the aldehyde substituent (R') preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. The chiral auxiliary then directs the facial selectivity of the aldehyde's approach to the enolate. The fluoromethyl group on the this compound auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective reaction. youtube.com
Conversely, the use of other metal enolates, such as those derived from lithium or sodium, can lead to different diastereomeric products. researchgate.net For instance, magnesium halide-catalyzed direct aldol reactions have been shown to favor the formation of anti-aldol adducts. nih.gov
The relative stereochemistry of the two newly formed stereocenters in the aldol product is defined as either syn or anti. The formation of these diastereomers is directly correlated with the geometry of the enolate precursor.
(Z)-Enolates lead to syn-aldol adducts: As described by the Zimmerman-Traxler model, the reaction of a (Z)-enolate with an aldehyde proceeds through a chair-like transition state that results in the syn diastereomer. harvard.edu This is the most common outcome when using boron enolates derived from Evans-type oxazolidinones. youtube.com
(E)-Enolates lead to anti-aldol adducts: While less common for N-acyl oxazolidinones, the formation of an (E)-enolate would lead to the corresponding anti-aldol adduct. Achieving high levels of (E)-enolate selectivity often requires specific reaction conditions, such as the use of certain titanium enolates or different chiral auxiliaries. nih.govresearchgate.net
Table 2: Diastereoselective Aldol Reactions with N-Propionyl Oxazolidinones Data is illustrative and based on similar Evans-type auxiliaries.
| Aldehyde | Enolate Type | Major Product | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| Benzaldehyde | (Z)-Boron Enolate | syn | >99:1 |
| Isobutyraldehyde | (Z)-Boron Enolate | syn | >99:1 |
Conjugate Addition Reactions
N-enoyl-(S)-4-(fluoromethyl)oxazolidin-2-one derivatives are effective Michael acceptors in conjugate addition reactions, allowing for the asymmetric formation of β-functionalized carbonyl compounds. masterorganicchemistry.comwikipedia.org In these reactions, the chiral auxiliary directs the nucleophilic attack to the β-position of the α,β-unsaturated system, establishing a new stereocenter with high diastereoselectivity.
The stereochemical outcome is dictated by the conformation of the N-enoyl auxiliary, which is influenced by the steric bulk of the fluoromethyl group. The auxiliary shields one face of the Michael acceptor, forcing the incoming nucleophile to attack from the opposite, more accessible face. A variety of nucleophiles can be employed in these reactions, including organocuprates (Gilman reagents), enamines (Stork enamine alkylation), and other stabilized carbanions. masterorganicchemistry.comwikipedia.orglibretexts.org
For example, the reaction of an N-crotonyl-(S)-4-(fluoromethyl)oxazolidin-2-one with a lithium dialkylcuprate would be expected to proceed with high diastereoselectivity to yield the corresponding β-alkylated product. The auxiliary can then be cleaved to afford the enantiomerically enriched carboxylic acid or its derivatives. The use of different metals and ligands can influence the reactivity and selectivity of the conjugate addition. researchgate.netnih.gov
Diastereoselective Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. youtube.com When the substrate is an N-acyl oxazolidinone, the chiral auxiliary shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus controlling the stereochemistry of the newly formed chiral center.
Research has demonstrated the effectiveness of chiral oxazolidinone auxiliaries in Michael additions involving fluorinated substrates. For instance, the addition of Grignard reagents to N-enoyl derivatives of 4-substituted oxazolidin-2-ones, where the enoyl group contains a trifluoromethyl moiety, proceeds with high diastereofacial selectivity. researchgate.net Similarly, 1,4-addition reactions to a Michael acceptor bearing a chlorodifluoro-substituent and a chiral oxazolidinone auxiliary occur smoothly. researchgate.net
A notable application is the base-catalyzed diastereodivergent thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. rsc.org In this system, the choice of base catalyst can selectively favor the formation of one diastereomer over the other, providing a switchable method for synthesizing chiral thia-Michael adducts with high diastereoselectivity. rsc.org The reaction offers a practical route to valuable sulfur-containing fluorinated compounds. rsc.org
Table 1: Diastereoselective Thia-Michael Addition to a β-Trifluoromethyl-α,β-Unsaturated N-Acyloxazolidin-2-one Data sourced from a study on base-catalyzed diastereodivergent additions. rsc.org
| Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |
| i-Pr₂NEt | 93:7 | 91 |
| DABCO | 94:6 | 90 |
| P₂-t-Bu | 8:92 | 87 |
Stereoselective Radical Conjugate Additions
Asymmetric radical reactions are powerful tools in synthesis, often proceeding under mild conditions that avoid the decomposition of sensitive molecules. nih.gov The use of chiral auxiliaries is a key strategy for achieving stereocontrol in these transformations. A fluorous analogue of this compound has been successfully employed in a series of asymmetric free-radical-mediated intermolecular conjugate additions. nih.gov
In these reactions, the fluorous chiral auxiliary, synthesized from L-phenylalanine, demonstrated superior stereoselectivity compared to similar non-fluorous oxazolidinones. nih.gov The addition of nucleophilic radicals to α,β-unsaturated systems attached to the auxiliary proceeds with good stereocontrol. nih.gov A significant advantage of the fluorous auxiliary is the simplification of product purification; the tin byproducts, a common issue in tin hydride-mediated radical chemistry, can be efficiently removed using fluorous solid-phase extraction (FSPE). nih.gov
Table 2: Stereoselective Radical Addition using a Fluorous Oxazolidinone Auxiliary Data from a study on asymmetric free-radical-mediated intermolecular conjugate additions. nih.gov
| Radical Source | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |
| i-PrI | Yb(OTf)₃ | 91:9 | 75 |
| t-BuI | Yb(OTf)₃ | >95:5 | 82 |
| c-C₆H₁₁I | Yb(OTf)₃ | >95:5 | 78 |
Cycloaddition Reactions
Cycloaddition reactions are fundamental processes for the construction of cyclic compounds. The use of a chiral auxiliary on one of the reactants can effectively control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched products.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly reliable method for synthesizing six-membered rings with excellent regio- and stereocontrol. nih.gov When an N-acryloyl oxazolidinone acts as the dienophile, the chiral auxiliary blocks one face of the double bond. This steric hindrance forces the approaching diene to attack from the less hindered face, resulting in a high degree of diastereoselectivity in the cycloadduct.
The stereochemical outcome is often dictated by the "endo rule," which favors the transition state where the electron-withdrawing groups of the dienophile are oriented towards the π-system of the diene. youtube.commasterorganicchemistry.com Lewis acid catalysis is frequently employed to enhance the reaction rate and selectivity by coordinating to the carbonyl groups of the N-acyloxazolidinone, increasing its dienophilic character. nih.gov While specific data for the this compound auxiliary is not prevalent, studies on analogous auxiliaries, such as (S)-4-isopropyloxazolidin-2-one and (S)-4-phenyloxazolidin-2-one, have shown excellent diastereoisomeric excesses in Diels-Alder reactions with various dienes. nih.gov
[3+2] Cycloaddition Reactions to Form Heterocycles
The 1,3-dipolar cycloaddition is a primary method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org By attaching a chiral auxiliary like this compound to an alkenyl dipolarophile, it is possible to direct the approach of the 1,3-dipole, thereby synthesizing chiral heterocycles.
A variety of heterocycles can be accessed through this methodology. For example, the reaction of azomethine ylides with activated alkene dipolarophiles is a well-established route to substituted pyrrolidines. mdpi.com Similarly, cycloadditions with nitrones can yield isoxazolidine (B1194047) derivatives. mdpi.comnih.gov The synthesis of trifluoromethylated pyrazoles has been achieved through a [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, demonstrating a pathway to fluorinated heterocycles. researchgate.net The reaction of azomethine ylides with carbonyl compounds can also lead to oxazolidine (B1195125) rings. mdpi.com The presence of the chiral auxiliary on the dipolarophile is crucial for inducing asymmetry in the resulting heterocyclic product.
Other Asymmetric Transformations Mediated by this compound Analogues
Asymmetric Hydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of vicinal diols from prochiral olefins. organic-chemistry.orgwikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgnih.gov A related transformation, the Sharpless asymmetric aminohydroxylation, introduces both a hydroxyl and an amino group across the double bond.
This methodology has been adapted for the synthesis of chiral oxazolidin-2-one analogues. A convenient, one-pot procedure for preparing chiral 4,5-disubstituted oxazolidin-2-ones utilizes a modified Sharpless asymmetric aminohydroxylation of β-substituted styrene (B11656) derivatives. nih.gov The reaction proceeds with high enantioselectivity, and subsequent base-mediated ring closure affords the desired oxazolidinone. nih.gov This approach provides a direct route to the core structure of these valuable chiral auxiliaries from simple alkene precursors. nih.gov
Pd-Catalyzed Asymmetric Acetalization of Alkenes
Cyclopropanations
An examination of the literature concerning asymmetric cyclopropanation reactions did not reveal instances of this compound being employed as a chiral auxiliary. The synthesis of trifluoromethyl-substituted cyclopropanes is an area of significant interest, with methods often involving the transition-metal-catalyzed reaction of alkenes with trifluoromethyldiazoalkanes or other carbene precursors. These methods are valuable for creating biologically active molecules containing the trifluoromethyl-cyclopropane motif. Alternative strategies include sequential Kharasch addition and dehalogenation reactions. Despite the focus on creating fluorinated cyclopropanes, the direct use of this compound to guide the stereochemistry of these reactions is not described in the available research.
Enzymatic C(sp³)-H Amination
Enzymatic C(sp³)-H amination represents a powerful strategy for the synthesis of chiral oxazolidin-2-ones. Rather than being used as a reagent, the oxazolidinone ring system, including potentially the (S)-4-(fluoromethyl) derivative, is a key product of these highly selective biocatalytic reactions.
Engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of carbonazidate substrates to produce oxazolidinones. This transformation proceeds via a nitrene C-H insertion mechanism. The high atom economy of using organic azides, which release benign dinitrogen gas as the only byproduct, makes this an attractive and environmentally friendly method.
Research has demonstrated that engineered variants of cytochrome P450 can effectively catalyze the cyclization of carbonazidates, functionalizing even strong, secondary C-H bonds. Similarly, engineered myoglobin (B1173299) variants have been utilized to catalyze intramolecular C(sp³)–H amination using N-acyloxyamides as nitrene precursors. These biocatalysts can achieve excellent enantioselectivity, producing optically active 2-oxazolidinones.
In one study, a myoglobin variant produced 4-phenyl-2-oxazolidinone with 96% enantiomeric excess (e.e.). Further directed evolution of cytochrome P411 enzymes has led to variants that can perform direct primary amination of benzylic and allylic C-H bonds with high efficiency and enantioselectivity, offering a novel pathway to enantioenriched primary amines which are precursors to such heterocyclic structures.
Table 1: Examples of Enzymatic C(sp³)-H Amination for Oxazolidinone Synthesis
| Enzyme System | Substrate Type | Product Type | Enantioselectivity (e.e.) | Reference |
|---|---|---|---|---|
| Engineered Myoglobin | N-acyloxyamide | 4-phenyl-2-oxazolidinone | 96% e.e. | |
| Engineered P411 | Allylic/Benzylic substrates | Primary Amines | Up to 96% e.e. |
Carboetherification/Hydrogenation for Amino Alcohol Synthesis
A sophisticated strategy for the synthesis of valuable chiral amino alcohols utilizes a palladium-catalyzed carboetherification followed by a diastereoselective hydrogenation, where a chiral oxazolidine acts as a transient, catalytically formed auxiliary. This method is particularly relevant as it can involve trifluoroacetaldehyde-derived tethers, leading to the in situ formation of a fluoromethyl-substituted oxazolidine ring that directs the subsequent stereochemical outcome.
The process begins with the palladium-catalyzed carboetherification of propargylic amines. This step forges the chiral oxazolidine ring, which then controls the stereoselectivity of a subsequent hydrogenation of the newly formed tetrasubstituted double bond. This sequence provides access to enantioenriched amino alcohol precursors, which are important building blocks in medicinal chemistry.
A key innovation in this methodology was the use of a "truncated" monophosphine Trost-type ligand, which was found to induce high enantioselectivity in the initial dynamic kinetic asymmetric transformation (DYKAT) process. This strategy is stereodivergent, meaning all four possible stereoisomers of the final diaryl amino alcohol product can be selectively accessed by choosing the appropriate enantiomer of the ligand and by permuting the substituents on the starting materials.
Table 2: Key Features of the Carboetherification/Hydrogenation Strategy
| Step | Description | Key Feature | Reference |
|---|---|---|---|
| 1. Carboetherification | Pd-catalyzed reaction of a propargylic amine with a tether, such as one derived from trifluoroacetaldehyde. | Forms a chiral oxazolidine ring in situ, which acts as a transient chiral auxiliary. | |
| 2. Hydrogenation | Diastereoselective hydrogenation of the double bond within the newly formed intermediate. | The stereocenter on the oxazolidine ring directs the stereochemical outcome of the hydrogenation. |
Mechanistic Insights and Stereochemical Control
Transition State Analysis and Reaction Pathways
The stereochemical outcome of reactions mediated by chiral auxiliaries is determined in the transition state. For N-acylated (S)-4-(Fluoromethyl)oxazolidin-2-one derivatives, the formation of a rigid, well-defined transition state is paramount for high diastereoselectivity. This rigidity is typically achieved through chelation with a Lewis acid or metal ion.
In reactions such as the alkylation of N-acyl oxazolidinones, a crucial step is the formation of a metal enolate. williams.edu The metal, often lithium or titanium, chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered chelate ring that locks the conformation of the molecule. williams.eduyoutube.com
While direct experimental studies on Fluorine•••Metal interactions in the transition state of this compound are not extensively documented, the principles of fluorine chemistry suggest a plausible influence. The highly electronegative fluorine atom of the fluoromethyl group can polarize the C-F bond, potentially leading to weak, non-covalent interactions with the chelated metal center. Such an interaction could further stabilize a specific transition state geometry, enhancing facial bias. Furthermore, studies on fluorinated Schiff bases have shown that alkali metals preferentially interact at sites containing fluorine substituents, confirming the potential for such M–F interactions. acs.org
The primary role of the substituent at the C4 position of an oxazolidinone auxiliary is to act as a steric shield, directing an incoming electrophile to the opposite face of the enolate. williams.eduwikipedia.org In the case of this compound, the fluoromethyl group at the stereogenic C4 center blocks one of the two diastereotopic faces of the corresponding N-acyl enolate.
Upon formation of the Z-enolate, the fluoromethyl group is forced into a pseudo-axial position to minimize A(1,3) strain. This conformation effectively blocks the si-face of the enolate, leaving the re-face exposed for attack by an electrophile. The electronic properties of the fluoroalkyl group, specifically its electron-withdrawing nature, can also influence the reactivity and geometry of the enolate, though its steric role is considered dominant in directing the stereochemical outcome.
Chiral Induction Mechanisms and Diastereoselectivity Origin
Chiral induction is the process by which the existing chirality in the auxiliary molecule dictates the configuration of a newly formed stereocenter. For N-acyl derivatives of this compound, the origin of diastereoselectivity lies in the formation of a well-defined metal enolate with a preferred conformation. youtube.comuwindsor.ca
The process generally follows these steps:
Acylation: The nitrogen of the oxazolidinone is acylated with a prochiral carboxylic acid derivative. acs.org
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively deprotonates the α-carbon to form a (Z)-enolate. wikipedia.org
Chelation: A Lewis acid or the lithium cation itself chelates to the two carbonyl oxygen atoms, creating a rigid structure. williams.edu
Diastereoselective Reaction: The C4-fluoromethyl group sterically hinders one face of the enolate. An electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other. williams.edursc.org
This model, famously applied to Evans auxiliaries, explains the high degree of predictability and stereocontrol observed. The energy difference between the two diastereomeric transition states is maximized by the steric bulk of the C4-substituent, leading to high diastereomeric ratios. youtube.com
Radical Mechanisms in Oxazolidinone-Mediated Reactions
While many oxazolidinone-mediated reactions proceed through ionic intermediates, they are also effective in controlling stereochemistry in radical reactions. A notable example is the asymmetric trifluoromethylation of N-acyl oxazolidinones. nih.govnih.gov
In one such method, a ruthenium catalyst is used to generate a trifluoromethyl radical (•CF₃) from trifluoromethyl iodide (CF₃I). nih.govnih.gov This radical then adds to a zirconium enolate derived from the N-acyl oxazolidinone. The stereochemistry of the addition is controlled by the chiral auxiliary in a manner analogous to electrophilic additions; the fluoromethyl group on the oxazolidinone ring blocks one face, directing the incoming radical to the other.
A proposed mechanism involves the following key steps:
Generation of a zirconium enolate from the N-acyl oxazolidinone.
Formation of a trifluoromethyl radical via a redox process involving the ruthenium catalyst.
Diastereoselective addition of the •CF₃ radical to the enolate, which may be facilitated by a putative biradical character of the zirconium enolate. nih.gov
Oxidation of the resulting radical adduct and regeneration of the catalyst.
This method provides good yields and high levels of stereocontrol, demonstrating the versatility of the oxazolidinone auxiliary in directing radical transformations. nih.gov
Table 1: Diastereoselective Radical Trifluoromethylation of N-Acyl Oxazolidinones
| Entry | R Group on Acyl Moiety | Product Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | CH(CH₃)₂ | 84 | >20:1 |
| 2 | C(CH₃)₃ | 89 | >20:1 |
| 3 | Cyclohexyl | 85 | >20:1 |
| 4 | Phenyl | 78 | >20:1 |
Data derived from studies on Ru-catalyzed radical trifluoromethylation of various N-acyl oxazolidinones, demonstrating high diastereoselectivity. Source: nih.gov
Regioselectivity and Chemoselectivity Studies in Transformations Involving Oxazolidinones
The oxazolidinone framework can influence not only stereoselectivity but also regioselectivity and chemoselectivity.
Regioselectivity refers to the preference for reaction at one position over another. In the synthesis of the oxazolidinone ring itself, regioselectivity is crucial. For instance, the intramolecular cyclization of N-Boc protected epoxides can lead to either 1,3-oxazolidin-2-ones (via 5-exo cyclization) or 1,3-oxazinan-2-ones (via 6-endo cyclization). Studies have shown that substrates with an alkyl group at the C-3 position of the epoxide exclusively yield the 1,3-oxazolidin-2-one product through a completely regioselective 5-exo ring-opening. nih.gov This control allows for the directed synthesis of specific ring systems.
Chemoselectivity is the selective reactivity of one functional group in the presence of others. youtube.com N-acyl oxazolidinones possess at least two carbonyl groups: the endocyclic carbamate (B1207046) carbonyl and the exocyclic amide carbonyl. The exocyclic amide bond is generally more reactive towards nucleophiles like hydroxide (B78521) or lithium hydroperoxide than the more stable endocyclic carbamate. williams.eduuwindsor.ca This difference in reactivity allows for the chemoselective cleavage of the acyl group from the auxiliary without destroying the oxazolidinone ring itself. williams.edu Furthermore, novel oxazolidinones derived from cysteine have been designed to undergo a chemoselective intramolecular N-to-S acyl transfer upon deprotection of a thiol group, converting a stable amide into a more reactive thioester for further transformations. nih.gov
Chirality Transfer Mechanisms
Chirality transfer is the process wherein the stereochemical information from a chiral source, such as the this compound auxiliary, is passed to a new stereocenter or structure. nih.gov
In the context of its use as a chiral auxiliary, the transfer of chirality is temporary. The auxiliary directs the formation of a new stereocenter with a specific configuration, as described in section 4.2. After the key stereocenter-forming reaction, the auxiliary is cleaved from the molecule. The product now contains the new, enantiomerically enriched stereocenter, and the chiral auxiliary can often be recovered and reused. wikipedia.orguwindsor.ca
In other transformations, chirality transfer can be permanent, such as in the formation of more complex heterocyclic systems. For example, in the nickel(II)-mediated reaction of β-hydroxy amino acids with certain aldehydes to form oxazolidines, the chirality of the starting amino acid directly determines the chirality of the newly formed stereocenters at the N₃ and C₂ positions of the ring. nih.govnih.gov This is often a result of the formation of a rigid, fused three-ring coordination complex where steric constraints allow only one diastereomeric outcome. nih.gov For example, a starting material with an S configuration at Cα can lead exclusively to R configurations at the newly formed N₃ and C₂ stereocenters. nih.gov This high stereospecificity is a powerful form of chirality transfer.
Computational and Theoretical Studies
Quantum Chemical Studies (e.g., DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of oxazolidinone systems. While specific DFT studies solely focused on (S)-4-(Fluoromethyl)oxazolidin-2-one are not extensively documented in publicly available literature, the principles derived from studies on related oxazolidinone and fluorinated molecules provide significant insights.
Energy Minimization and Conformational Analysis of Oxazolidinone Systems
The conformation of the oxazolidinone ring and its substituents is a critical determinant of its stereodirecting ability when used as a chiral auxiliary. Energy minimization calculations using DFT help identify the most stable conformations of these molecules. For oxazolidinone systems, the ring typically adopts a limited number of low-energy conformations. The introduction of a fluoromethyl group at the C4 position introduces additional conformational considerations due to steric and electronic effects.
Theoretical studies on similar fluorinated chiral auxiliaries have highlighted the influence of fluorine on conformational preferences. cyu.fr For instance, in fluorinated oxazolidines used as chiral auxiliaries, a fluorine-metal interaction can rigidify the transition state of a reaction. cyu.fr Conformational analysis of related heterocyclic systems, such as thiazolidin-4-ones, has been successfully conducted using DFT calculations in conjunction with NMR experiments to determine the most stable conformers. nih.gov In the case of this compound, the gauche and anti conformations around the C4-CH₂F bond would be of primary interest. DFT calculations would typically be employed to determine the relative energies of these conformers.
Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation
| Conformer | Dihedral Angle (N-C4-C-F) | Relative Energy (kcal/mol) | Population (%) |
| Gauche I | 60° | 0.5 | 30 |
| Gauche II | -60° | 0.6 | 25 |
| Anti | 180° | 0.0 | 45 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |
Transition State Modeling for Stereoselectivity Prediction
One of the most significant applications of computational chemistry in the context of chiral oxazolidinones is the modeling of transition states to predict and rationalize the stereochemical outcome of reactions. When this compound is used as a chiral auxiliary, for instance in alkylation reactions, the stereoselectivity is determined by the relative energies of the diastereomeric transition states.
DFT calculations can be used to model the transition states of reactions involving the enolate derived from an N-acylated this compound. These models help in understanding how the fluoromethyl group influences the facial selectivity of the electrophilic attack. Studies on other chiral auxiliaries have shown that steric hindrance and electronic interactions play a crucial role. cyu.fr In a theoretical study on fluorinated oxazolidines, a fluorine-metal interaction was found to orient the approach of the electrophile, thereby controlling the stereoselectivity. cyu.fr This interaction competes with a π-metal interaction, which can lead to the formation of the same diastereomer. cyu.fr
Table 2: Hypothetical Transition State Energy Differences for an Alkylation Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (dr) |
| TS-Re (Attack from Re face) | 0.0 | (S,R) | >95:5 |
| TS-Si (Attack from Si face) | 2.5 | - | |
| Note: This table illustrates how transition state modeling can predict stereochemical outcomes. The values are hypothetical. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution. nih.govajchem-a.com While specific MD simulations for this exact compound are not readily found, MD studies on other oxazolidinone derivatives have been used to explore their binding modes with biological targets and to understand their pharmacokinetic properties. nih.govnih.gov For example, MD simulations have been used to study the binding of oxazolidinone antibacterials to the ribosome. nih.gov In the context of reactivity, MD simulations could be used to sample the conformational landscape of the molecule and its derivatives, providing a more dynamic picture than static quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazolidinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For oxazolidinone derivatives, QSAR studies are often employed in the development of new antibacterial agents. These models use molecular descriptors, which can be calculated using computational methods, to predict the activity of new, unsynthesized compounds.
While a QSAR model specifically for this compound is not available, studies on other fluorinated heterocyclic compounds exist. For instance, a QSAR model for fluorinated benzoxazinones was developed to identify potent inhibitors of protoporphyrinogen (B1215707) IX oxidase. nih.gov Such a model for a series of fluorinated oxazolidinone derivatives would likely include descriptors that capture the electronic and steric effects of the fluorine substitution.
Table 3: Examples of Descriptors Used in QSAR Models for Heterocyclic Compounds
| Descriptor Type | Example Descriptor | Property Encoded |
| Electronic | Partial charge on fluorine atom | Inductive effect of fluorine |
| Steric | Molar refractivity | Molecular size and polarizability |
| Lipophilic | LogP | Hydrophobicity |
| Topological | Wiener index | Molecular branching |
| Note: This table provides examples of descriptors that would be relevant in a QSAR study of fluorinated oxazolidinones. |
Understanding Electronic and Steric Effects on Reactivity and Selectivity
The presence of a fluoromethyl group at the C4 position of the oxazolidinone ring has a significant impact on the molecule's electronic and steric properties, which in turn affects its reactivity and the selectivity it imparts as a chiral auxiliary.
Electronic Effects: Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect. mdpi.com This effect can influence the acidity of the N-H proton and the properties of the corresponding enolate when the oxazolidinone is N-acylated. The electron-withdrawing nature of the fluoromethyl group can affect the nucleophilicity of the enolate and the stability of the transition states in subsequent reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts metabolic stability to the molecule. mdpi.com
Steric Effects: Although fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen), the fluoromethyl group is sterically more demanding than a methyl group. This steric bulk can play a crucial role in directing the approach of reagents in stereoselective reactions. The "beta-fluorine effect" describes the stereoselective pyramidalization of a radical at a neighboring center, which is an interplay of both electronic and steric effects. nih.gov In the context of this compound as a chiral auxiliary, the steric hindrance provided by the fluoromethyl group would be a key factor in achieving high diastereoselectivity in alkylation or aldol (B89426) reactions. cyu.frrsc.org
Table 4: Comparison of Properties of Methyl vs. Fluoromethyl Substituents
| Property | -CH₃ | -CH₂F | Impact on Oxazolidinone |
| van der Waals Radius (approx.) | 2.0 Å | Larger than -CH₃ | Increased steric hindrance |
| Electronegativity (Pauling Scale) | C: 2.55, H: 2.20 | F: 3.98 | Strong inductive electron withdrawal |
| Bond Strength (C-X, kcal/mol) | C-H: ~99 | C-F: ~116 | Increased metabolic stability |
| Note: This table provides a qualitative comparison to illustrate the influence of the fluoromethyl group. |
Derivatives, Analogues, and Structural Modifications of S 4 Fluoromethyl Oxazolidin 2 One
Development of Novel Fluorinated Oxazolidinone Analogues
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of oxazolidinones, fluorination is a key strategy for developing novel analogues, often with enhanced potency or modified activity, particularly in the realm of antibacterial agents. researchgate.netrsc.org The development of these analogues focuses on strategic structural modifications to overcome challenges such as bacterial resistance and to improve the pharmacological profile. nih.gov
Research efforts have led to the synthesis of a wide array of fluorinated oxazolidinones. researchgate.net For instance, modifications to the C-ring of the oxazolidinone scaffold, such as the introduction of fluorine-containing substituents, have been explored to increase accumulation in Gram-negative bacteria by enhancing membrane penetration and circumventing efflux pumps. nih.gov Other strategies include the synthesis of analogues where fluorinated aryl groups are attached to the oxazolidinone nitrogen, such as (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. bldpharm.com The development pipeline continues to produce novel structures, including benzoxazinyl-oxazolidinones and those incorporating triazole groups, which show potent activity against various bacterial strains. researchgate.netrsc.org The synthesis of (S)-4-(Fluoromethyl)oxazolidin-2-one and its difluoromethyl counterpart, (S)-4-(Difluoromethyl)oxazolidin-2-one, are examples of incorporating fluorine directly onto the substituent at the chiral C4 position of the ring. sigmaaldrich.combldpharm.comnih.gov
| Compound Name | CAS Number | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | 2059155-17-6 | Fluoromethyl group at C4 | bldpharm.com |
| (S)-4-(Difluoromethyl)oxazolidin-2-one | 2059155-02-9 | Difluoromethyl group at C4 | sigmaaldrich.com |
| (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 444335-16-4 | Fluorophenyl group at N3 | bldpharm.com |
| Linezolid | 165800-03-3 | Fluorophenyl group as part of a larger N-aryl substituent | rsc.org |
N-Acyl Oxazolidinone Derivatives for Asymmetric Synthesis
One of the most significant applications of chiral oxazolidinones is their use as "Evans auxiliaries" in asymmetric synthesis. researchgate.netorgsyn.org By converting the oxazolidinone to an N-acyl derivative, it becomes a powerful tool for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. wikipedia.orgrsc.org This methodology is considered a reliable and time-efficient way to produce enantiomerically pure compounds. researchgate.netresearchgate.net
The process typically involves the acylation of the oxazolidinone's nitrogen atom. williams.edu While this can be achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride, milder methods using an acyl transfer catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) with an acid anhydride (B1165640) are also effective. williams.eduacs.org
Once the N-acyl oxazolidinone is formed, its enolate can be generated and reacted with electrophiles. orgsyn.org The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. williams.edu These auxiliaries have been successfully used in a multitude of asymmetric transformations, including:
Alkylations orgsyn.orgwilliams.edu
Aldol (B89426) additions orgsyn.orgresearchgate.net
Michael additions nih.govacs.org
Halogenations orgsyn.org
Azidations orgsyn.orgnih.gov
After the desired transformation, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while the valuable auxiliary can often be recovered. williams.edubath.ac.uk
| Reaction Type | Key Reagents | Outcome | Reference |
|---|---|---|---|
| Asymmetric Alkylation | NaN(TMS)₂, Allyl Iodide | Forms a new C-C bond with high diastereoselectivity (e.g., 98:2 dr) | williams.edu |
| Asymmetric Aldol Addition | n-Bu₂BOTf, Aldehyde | Produces syn-aldol products with high stereoselectivity | researchgate.netnih.gov |
| Asymmetric Michael Addition | Organocuprates | Leads to chiral β-branched carboxylic acid precursors | acs.org |
| Auxiliary Cleavage | LiOH, H₂O₂ | Releases the chiral product and allows for recovery of the auxiliary | acs.org |
Reactivity and Heterocyclic Interconversion of Thio-Analogues (e.g., Oxazolidin-2-thiones)
Replacing the endocyclic carbonyl oxygen of an oxazolidinone with sulfur yields an oxazolidine-2-thione. electronicsandbooks.com This structural change introduces a highly polarizable sulfur atom, which alters the reactivity of the heterocycle and opens up new synthetic pathways. electronicsandbooks.comnih.gov Oxazolidine-2-thiones are also valuable chiral auxiliaries, sometimes used in place of their oxo-counterparts in asymmetric reactions like aldol additions. nih.gov
A key difference in reactivity lies in the nucleophilicity of the exocyclic atom. The sulfur atom of the thiocarbonyl group is a more potent nucleophile than the corresponding carbonyl oxygen. This has implications for reactions such as acylation and alkylation. The oxazolidine-2-thione moiety possesses two potential nucleophilic sites: the nitrogen and the sulfur atoms. researchgate.netresearchgate.net This dual reactivity allows for selective S-arylation or N-arylation depending on the reaction conditions. researchgate.netresearchgate.net
Furthermore, these thio-analogues can undergo heterocyclic interconversions. For instance, N-to-S acyl transfer can be used as a strategy to convert stable chiral amides (N-acyl oxazolidinones) into more reactive thioesters. nih.gov In some cases, thiazolidinethiones, which are related sulfur-containing heterocycles, can be converted into oxazolidin-2-ones through a sequence involving azidation and Curtius rearrangement, demonstrating the synthetic flexibility of these systems. nih.gov The synthesis of oxazolidine-2-thiones can be achieved by reacting the parent β-amino alcohol with carbon disulfide. researchgate.netresearchgate.net
Impact of Substituent Effects on Chiral Induction (e.g., gem-dimethyl groups)
The degree of stereocontrol (chiral induction) exerted by a chiral auxiliary is highly dependent on its structural features. Substituent effects, particularly the steric hindrance provided by groups on the auxiliary, play a critical role. A well-documented phenomenon is the Thorpe-Ingold effect, or gem-dimethyl effect, where the presence of two methyl groups on the same carbon atom can significantly influence reaction rates and conformational preferences. wikipedia.orgrsc.orgucla.edu
In the context of oxazolidinone auxiliaries, this effect is harnessed by introducing a gem-dimethyl group at the C5 position of the ring. rsc.org The incorporation of these substituents has two major consequences that enhance chiral induction:
Conformational Bias : The gem-dimethyl group restricts the rotation of an adjacent C4 substituent, forcing it into a conformation that projects towards the N-acyl group. This rigidifies the structure and leads to superior diastereofacial selectivity in reactions of the corresponding enolate, as one face of the reactive intermediate is more effectively blocked. rsc.orgrsc.org
Increased Steric Shielding : The bulky dimethyl group provides a strong steric bias, which can lead to higher levels of diastereoselectivity in reactions such as alkylations and aldol additions compared to the original Evans auxiliaries. rsc.org
This strategic placement of substituents accelerates cyclization reactions and stabilizes the resulting ring structure, a kinetic and thermodynamic effect that makes these modified auxiliaries more effective. wikipedia.org
Design and Utility of "SuperQuat" Chiral Auxiliaries
Building directly on the principles of substituent effects, the "SuperQuat" family of chiral auxiliaries was developed to improve upon the classic Evans auxiliaries. researchgate.netrsc.org The defining feature of a SuperQuat auxiliary is the incorporation of geminal dimethyl substitution at the C5 position of the oxazolidin-2-one ring. rsc.org
The design of SuperQuat auxiliaries, such as 4-substituted 5,5-dimethyloxazolidin-2-ones, was intended to address specific shortcomings of the first-generation Evans systems. rsc.org The utility and advantages of the SuperQuat design are multifaceted:
Enhanced Diastereofacial Selectivity : As described by the gem-dimethyl effect, the C5 substituents lock the C4 substituent into a preferred conformation, leading to more effective shielding of one face of the N-acyl enolate and thus higher stereoselectivity. rsc.orgrsc.org
Improved Cleavage and Recyclability : The steric bulk of the gem-dimethyl group hinders nucleophilic attack at the endocyclic carbonyl (C2). This makes the auxiliary less prone to undesired endocyclic cleavage during reactions. Instead, nucleophilic attack is directed toward the more synthetically useful exocyclic carbonyl of the acyl group, which facilitates both the cleavage of the desired product and the recovery of the intact, recyclable auxiliary. rsc.orgbath.ac.uk
These features have made SuperQuat auxiliaries highly valuable in the synthesis of complex natural products and other biologically relevant targets, often providing superior performance compared to their non-dimethylated counterparts. researchgate.netbath.ac.ukrsc.org
Auxiliary Cleavage and Recovery in Asymmetric Synthesis
Methodologies for Auxiliary Removal
The removal of the (S)-4-(fluoromethyl)oxazolidin-2-one auxiliary from the N-acylated product is typically accomplished through nucleophilic cleavage of the exocyclic imide bond. The choice of reagent is crucial to ensure selective cleavage at this position without affecting the endocyclic carbamate (B1207046) carbonyl or the newly formed stereocenters in the product. publish.csiro.aupublish.csiro.au Several reliable methods have been established for this transformation. wikipedia.org
Hydrolytic Cleavage: One of the most widely used methods for cleaving N-acyloxazolidinones is hydrolysis under basic conditions to yield the corresponding carboxylic acid. uwindsor.ca Lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a favored reagent for this purpose. publish.csiro.aupublish.csiro.auwilliams.edu The hydroperoxide anion is a soft nucleophile that selectively attacks the more sterically hindered exocyclic carbonyl group. publish.csiro.auuwindsor.ca This contra-steric selectivity is a key advantage, as simple hydroxides like LiOH tend to attack the less hindered endocyclic carbonyl, leading to the destruction of the auxiliary ring. publish.csiro.au The initial product is a peroxyacid, which is then reduced in situ, often with sodium sulfite, to furnish the final carboxylic acid. williams.edu
Reductive Cleavage: Alternatively, the acyl group can be cleaved reductively to afford a primary alcohol. This is particularly useful when the synthetic target is an alcohol rather than a carboxylic acid. Reagents such as lithium borohydride (B1222165) (LiBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. uwindsor.canih.gov These hydrides reduce the exocyclic amide to the corresponding alcohol, leaving the oxazolidinone auxiliary intact for recovery.
Transesterification and Thioester Formation: Cleavage can also be achieved via transesterification to yield esters or thioesters. Reagents like lithium benzyloxide (LiOBn) or lithium benzylmercaptide (LiSBn) can selectively cleave the N-acyl bond to produce benzyl (B1604629) esters and benzyl thioesters, respectively. publish.csiro.au These methods are advantageous as they provide products that are versatile intermediates for further synthetic manipulations. For instance, an intramolecular N-to-S acyl transfer has been explored as a mild and chemoselective strategy to convert the chiral imide into a more reactive thioester, which can then be hydrolyzed or trapped with other nucleophiles. nih.gov
Interactive Table: Methods for Auxiliary Cleavage
| Cleavage Method | Reagent(s) | Product Type | Key Features |
| Hydrolysis | Lithium Hydroperoxide (LiOOH) | Carboxylic Acid | Mild conditions, high selectivity for exocyclic cleavage. publish.csiro.aupublish.csiro.au |
| Reduction | Lithium Borohydride (LiBH₄) | Primary Alcohol | Direct conversion to the alcohol functional group. uwindsor.canih.gov |
| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol | A more powerful reducing agent than LiBH₄. uwindsor.ca |
| Transesterification | Lithium Benzyloxide (LiOBn) | Benzyl Ester | Forms versatile ester products. publish.csiro.au |
| Thioesterification | Lithium Benzylmercaptide (LiSBn) | Benzyl Thioester | Effective even for hindered substrates. publish.csiro.au |
| N-to-S Acyl Transfer | Trifluoroacetic Acid (TFA) (for deprotection), then heat | Thioester/Carboxylic Acid | Mild, chemoselective conversion to a reactive intermediate. nih.gov |
Strategies for Auxiliary Recycling and Reusability
A significant advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is a cornerstone of efficient and economical synthesis. wikipedia.orgsigmaaldrich.com After the cleavage reaction, the this compound auxiliary is present in the reaction mixture and can be recovered in high yield, often through a simple extraction or crystallization procedure. publish.csiro.aupublish.csiro.au
Impact on Overall Synthetic Efficiency and Green Chemistry Principles
Atom Economy: While auxiliary-based methods inherently have lower atom economy in the main reaction step compared to catalytic methods, the high recovery and reuse rate of the auxiliary significantly mitigates this drawback. sigmaaldrich.com
Waste Reduction: By recycling the auxiliary, the amount of chiral waste generated is substantially reduced. This is especially important given the often complex synthesis of the auxiliary itself.
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. youtube.comyoutube.com Flow chemistry offers superior control over critical reaction parameters such as temperature, pressure, and mixing, leading to improved reaction rates, yields, and selectivity. youtube.comyoutube.com Its inherent safety benefits, especially when handling hazardous reagents or highly exothermic reactions, make it an attractive platform for modern organic synthesis. youtube.com
The integration of chiral auxiliaries like (S)-4-(Fluoromethyl)oxazolidin-2-one with automated flow systems is a promising frontier. Such integration allows for the rapid optimization of reaction conditions and the generation of compound libraries for early-stage drug discovery. youtube.com A typical sequence in a flow reactor could involve the initial acylation of the auxiliary, a stereoselective transformation (e.g., enolate alkylation or aldol (B89426) addition), and the subsequent cleavage of the auxiliary in a continuous, multi-step process without manual isolation of intermediates. youtube.com This automated approach can significantly accelerate the synthesis of chiral building blocks. youtube.com
The precise temperature control in flow reactors is particularly advantageous for stereoselective reactions, potentially enhancing the diastereoselectivity directed by the chiral auxiliary. youtube.com Furthermore, the on-demand production capability of flow systems minimizes waste and can be scaled efficiently from laboratory research to manufacturing. youtube.com
Table 1: Comparison of Batch vs. Flow Synthesis for an Asymmetric Alkylation using this compound
| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
| Temperature Control | Gradient exists within the flask; potential for local hot/cold spots. | Precise and uniform; rapid heat exchange due to high surface-area-to-volume ratio. youtube.com | Higher selectivity and reproducibility. |
| Mixing | Dependent on stirrer speed and vessel geometry. | Efficient and rapid mixing at the point of reagent combination. youtube.com | Improved reaction kinetics and suppression of side reactions. |
| Safety | Large volumes of hazardous reagents (e.g., LDA, BuLi) stored in the reactor. | Small volumes of reagents are present in the reactor at any given time. youtube.com | Reduced risk of thermal runaway or uncontrolled reactions. |
| Scalability | Often requires re-optimization of conditions for scale-up. | Scaled by running the system for a longer duration ("numbering-up"). youtube.com | Direct translation from lab-scale optimization to production. |
| Automation | Stepwise, manual workup and isolation required between steps. | Can be integrated into multi-step sequences with in-line purification. youtube.com | Faster synthesis of final products and library generation. |
Expanding the Scope of Asymmetric Reactions with Fluorinated Oxazolidinones
Research is continuously aimed at expanding the types of asymmetric transformations that can be effectively controlled by chiral auxiliaries. researchgate.net For fluorinated oxazolidinones, future efforts are likely to focus on reactions where the unique electronic properties of the fluoromethyl group can be leveraged to achieve novel reactivity or selectivity. The electron-withdrawing nature of the C4 substituent can influence the acidity of the N-acyl imide protons and the conformational biases of the resulting metal enolates, which are key to stereochemical control.
While classic applications focus on aldol, alkylation, and Diels-Alder reactions, emerging areas of interest include:
Asymmetric Fluorination: The development of tandem reactions, such as an intramolecular oxa-Michael addition followed by an electrophilic fluorination, points toward more complex and efficient methods for creating chiral fluorinated molecules. nih.gov Applying fluorinated auxiliaries to control the stereoselective installation of additional fluorine atoms is a logical next step.
Radical Reactions: The use of chiral auxiliaries to control stereochemistry in radical conjugate additions and cyclizations is an area of growing importance. The specific steric and electronic profile of this compound could offer unique advantages in controlling the approach of a radical species.
Photoredox and Electrochemical Synthesis: These modern synthetic methods allow for reactions under exceptionally mild conditions. Exploring the compatibility and stereodirecting ability of fluorinated oxazolidinones in photoredox-catalyzed C-C bond formations or enantioselective electrochemical transformations is a key research direction.
Synthesis of Complex Fluorinated Amino Acids: Chiral auxiliary-based methods have proven robust for producing enantiopure α-CF₃-α-amino acids. nih.gov Expanding these methods to create amino acids with fluorinated side chains or multiple contiguous stereocenters remains an important challenge where auxiliaries like this compound are highly relevant. nih.govbioorganica.com.ua
Rational Design of Next-Generation Chiral Auxiliaries
The design of new chiral auxiliaries is evolving from serendipitous discovery to a more rational, hypothesis-driven process. numberanalytics.com This approach combines a deep understanding of reaction mechanisms with powerful computational tools to predict the efficacy of new designs before they are synthesized. nih.govnumberanalytics.com Computational methods like Density Functional Theory (DFT) can model the transition states of reactions, allowing chemists to predict which auxiliary structure will provide the highest level of stereoselectivity. numberanalytics.comnumberanalytics.com
A prime example of rational design is the development of the "SuperQuat" (4-substituted 5,5-dimethyloxazolidin-2-one) family of auxiliaries. rsc.org These were specifically designed to overcome shortcomings of the original Evans auxiliaries. The introduction of gem-dimethyl groups at the C5 position forces the C4 substituent into a conformation that provides superior shielding of one face of the N-acyl group, leading to enhanced diastereoselectivity. rsc.org This modification also hinders unwanted nucleophilic attack at the ring's carbonyl group, facilitating cleaner cleavage and recovery of the auxiliary. rsc.org
Building on these principles, the rational design of next-generation fluorinated auxiliaries could involve:
Fine-Tuning Electronic Properties: Introducing di- or trifluoromethyl groups at the C4 position to further modulate the electronic character of the N-acyl group.
Conformational Locking: Combining the C5-gem-dimethyl strategy of SuperQuat auxiliaries with a C4-fluorinated substituent to create a highly rigid and predictable stereodirecting environment.
Substrate-Specific Design: Using computational modeling to design an auxiliary scaffold optimized for a specific class of challenging reactions, such as the asymmetric synthesis of quaternary stereocenters. nih.govbioengineer.org
Traceless Auxiliaries: Designing auxiliaries that are lost during the reaction workup, eliminating the need for a separate cleavage step, as has been demonstrated in reactions like the allene (B1206475) ether Nazarov cyclization. nih.gov
Table 2: Comparison of Chiral Oxazolidinone Auxiliary Features
| Auxiliary Type | Key Structural Feature | Design Principle | Primary Advantage |
| Evans Auxiliary | C4-substituent (e.g., benzyl (B1604629), isopropyl) | Derived from natural amino acids. researchgate.net | Broad applicability, well-understood selectivity models. rsc.org |
| SuperQuat Auxiliary | C4-substituent + C5-gem-dimethyl group | Rational design to enforce conformational rigidity. rsc.org | Enhanced diastereoselectivity and easier cleavage/recycling. rsc.org |
| This compound | C4-fluoromethyl group | Introduction of fluorine to modify electronic properties. | Potential for unique selectivity and access to fluorinated targets. |
| Hypothetical Next-Gen Fluoro-Auxiliary | C4-CF₂H/CF₃ group + C5-gem-dimethyl group | Combination of conformational locking and strong electronic modification. | Potentially superior stereocontrol for challenging substrates; enhanced stability. |
Applications in Complex Molecule Synthesis and Total Synthesis
The ultimate validation of a chiral auxiliary lies in its successful application as a key tool in the total synthesis of complex, biologically active molecules. rsc.org Evans-type oxazolidinones have been instrumental in the synthesis of numerous natural products, where they are often employed to set critical stereocenters early in the synthetic route via asymmetric alkylation or aldol reactions. researchgate.netrsc.org A notable example is the concise synthesis of (−)-cytoxazone, which utilized an oxazolidinone-mediated asymmetric aldol reaction as a pivotal step. mdpi.com
For this compound, its primary future application is expected to be in the synthesis of fluorinated analogues of complex natural products and pharmaceuticals. The strategic incorporation of fluorine into a bioactive molecule can dramatically improve its pharmacological profile, including metabolic stability, membrane permeability, and binding affinity.
Potential target areas for the application of this auxiliary include:
Fluorinated Peptidomimetics: The auxiliary could be used to synthesize fluorinated non-proteinogenic amino acids, which are valuable building blocks for creating enzyme inhibitors or metabolically stable peptide drugs.
Bioactive Polyketides: Many polyketide natural products derive their stereochemistry from iterative aldol additions. Using this compound in these key steps could enable the synthesis of novel fluorinated analogues of antibiotics like erythromycin (B1671065) or immunosuppressants like FK506.
Fluorinated Alkaloids: The synthesis of complex alkaloids often relies on controlling the stereochemistry of nitrogen-containing rings. The auxiliary could be used in alkylation reactions to construct chiral side chains that are later incorporated into the alkaloid core.
By providing reliable access to enantiomerically pure fluorinated building blocks, this compound and its derivatives are poised to become enabling tools in medicinal chemistry and the total synthesis of next-generation therapeutics. researchgate.netnih.gov
Q & A
What are the reliable synthetic routes for (S)-4-(Fluoromethyl)oxazolidin-2-one, and how can its stereochemical integrity be validated?
Answer:
A stereospecific synthesis can be achieved via iridium-catalyzed allylic amination, as demonstrated in asymmetric catalysis (e.g., using (E)-ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate and allylamine under nitrogen atmosphere) . To validate stereochemistry, compare experimental NMR data (e.g., H/C chemical shifts and coupling constants) with DFT-calculated values (B3LYP/6-311++G(d,p) basis set) . XRD analysis further confirms the absolute configuration .
How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra of this compound?
Answer:
Discrepancies in IR/Raman spectra often arise from solvent effects or anharmonicity. Use hybrid DFT methods (e.g., B3LYP) with explicit solvent models to refine calculations. Scale vibrational frequencies by 0.96–0.98 to match experimental peaks . For electronic spectra (UV-Vis), time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) improves agreement .
What strategies mitigate hydrolysis failures during oxazolidin-2-one ring-opening reactions?
Answer:
Hydrolysis failures, as seen in Boc-protected derivatives, may result from steric hindrance or electronic effects. Alternative approaches include:
- Protecting group selection : Use non-carbonyl-based groups (e.g., dibenzyl) to avoid competing decomposition pathways .
- Catalyst optimization : Screen cesium carbonate equivalents (0.1–1.0 equiv.) to balance reactivity and stability .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack on the carbamate .
How can fluorinated oxazolidin-2-one derivatives enhance asymmetric synthesis efficiency?
Answer:
Fluorous chiral auxiliaries (e.g., heptadecafluorooctyl-substituted oxazolidinones) improve purification via fluorous solid-phase extraction (F-SPE). Design derivatives with perfluoroalkyl chains at C5 to maintain stereoselectivity while enabling facile separation . For example, (4S,5R)-4-benzyl-5-heptadecafluorooctyl-oxazolidin-2-one exhibits high enantiomeric excess (>95%) in aldol reactions .
What methodologies enable the covalent immobilization of this compound onto solid supports?
Answer:
Link the compound to Merrifield or Wang resins via a hydroxybenzyl spacer. First, synthesize (S)-4-(4-hydroxybenzyl)oxazolidin-2-one, then activate the phenolic hydroxyl with Mitsunobu or carbodiimide coupling reagents . Monitor loading efficiency via F NMR or elemental analysis.
How can researchers address enantiomeric excess (ee) erosion during oxazolidin-2-one-mediated asymmetric alkylations?
Answer:
EE erosion often stems from racemization at the oxazolidinone α-position. Mitigation strategies include:
- Low-temperature conditions : Perform reactions below −20°C to suppress proton exchange .
- Additive screening : Additives like Hünig’s base or LiCl stabilize transition states and minimize epimerization .
- In situ monitoring : Use chiral HPLC or F NMR to track ee during reaction progression .
What analytical techniques are critical for distinguishing diastereomers in fluoromethyl-oxazolidinone derivatives?
Answer:
- NMR : H-H NOESY identifies spatial proximity of fluoromethyl and adjacent substituents .
- XRD : Single-crystal diffraction unambiguously assigns relative configurations .
- VCD (Vibrational Circular Dichroism) : Detects subtle conformational differences in solution .
How can researchers leverage oxazolidin-2-one scaffolds to design metabolically stable bioactive compounds?
Answer:
To improve metabolic stability:
- Fluorine substitution : Introduce fluoromethyl groups to block cytochrome P450 oxidation .
- Ring rigidification : Incorporate sp-hybridized substituents (e.g., morpholine) to reduce conformational flexibility .
- Prodrug strategies : Mask reactive sites (e.g., hydroxymethyl) with enzymatically cleavable groups .
What mechanistic insights explain the bifurcation of reaction pathways in oxazolidin-2-one syntheses?
Answer:
Pathway bifurcation (e.g., oxazolidinone vs. amino acid formation) depends on nucleophile strength and steric demand. For example, allylamine preferentially forms oxazolidinones via intramolecular cyclization, while bulkier amines favor intermolecular adducts . Computational studies (DFT) map transition-state energies to predict dominant pathways .
How can conflicting NMR data for oxazolidin-2-one derivatives be reconciled during structure elucidation?
Answer:
Contradictions may arise from dynamic effects (e.g., rotameric equilibria). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
